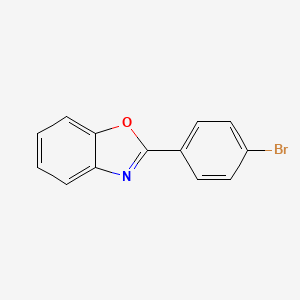

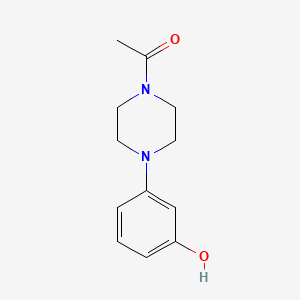

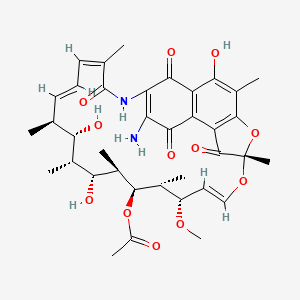

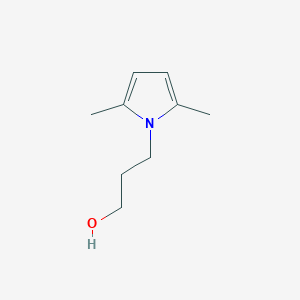

![molecular formula C14H11ClN2 B1281726 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 35636-10-3](/img/structure/B1281726.png)

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Descripción general

Descripción

The compound "1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine" is a heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of closely related heterocyclic compounds, which can be informative for understanding "1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine".

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives . Similarly, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues involves a reduction step using sodium borohydride, followed by debenzylation . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine".

Molecular Structure Analysis

Structural characterization is a critical aspect of understanding any compound. For instance, the study of a new pyrrole derivative involved various spectroscopic techniques and single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), were used to predict spectral and geometrical data, which were found to correlate highly with experimental data . This approach could be applied to "1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine" to gain insights into its molecular structure.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is diverse, as demonstrated by the various reactions described in the papers. For example, substituted chromones undergo [3+2] cycloadditions with nonstabilized azomethine ylides , and functionalized 4H-pyrano[3,2-c]pyridines are synthesized from reactions with benzylidenemalononitriles . These studies suggest that "1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine" may also participate in similar cycloaddition reactions or could be used as a precursor for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often determined through experimental and computational studies. For example, the corrosion inhibition efficiency of a pyrrole derivative on steel surfaces was investigated, indicating potential applications in material protection . Additionally, the electronic properties, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), are studied to understand the reactivity and interaction of these molecules with other substances . These analyses could be relevant for "1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine" in terms of its potential applications and reactivity profile.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- The compound 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine serves as a building block in the synthesis of various pyrrolopyridine derivatives. These derivatives are synthesized through multiple methods including sodium borohydride reduction and debenzylation over palladium on carbon. This process demonstrates the compound's role in producing a range of N6-substituted pyrrolopyridines, highlighting its versatility in chemical synthesis (Nechayev et al., 2013).

Utility in Creating Heterocyclic Compounds

- 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is utilized in the formation of various heterocyclic compounds like pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids. These heterocyclic compounds have potential applications in different areas of chemistry and pharmacology, indicating the compound's importance in developing novel chemical entities (Bencková & Krutošíková, 1997).

Pharmaceutical Research

- In pharmaceutical research, derivatives of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine are synthesized for potential therapeutic applications. For instance, ara-3,7-dideazaadenosine and related pyrrolo[3,2-c]pyridine D-arabinofuranosides have been synthesized from similar compounds, suggesting its utility in the development of new drugs (Bourgeois & Seela, 1991).

Material Science and Electronics

- The compound is also significant in the field of material science and electronics. It has been used to synthesize nitrogen-embedded small molecules for semiconducting materials, demonstrating its role in developing new materials with specific electronic properties. This highlights its potential in creating components for electronic devices and systems (Zhou et al., 2019).

Novel Chemical Structures and Reactions

- 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is instrumental in synthesizing new chemical structures, such as various pyrrolopyridine derivatives, through reactions like cyclodehydration and acylative cyclodehydration. These reactions are crucial in creating unique molecular structures with potential applications in different chemical research fields (Edstrom & Yu, 1994).

Direcciones Futuras

Pyrrolopyridines have attracted the interest of medicinal chemists due to their close similitude with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrrolo[3,4-b]pyridines included in scientific references . Therefore, the development of new compounds containing the pyrrolopyridine scaffold for various biomedical applications is a promising future direction .

Propiedades

IUPAC Name |

1-benzyl-4-chloropyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-14-12-7-9-17(13(12)6-8-16-14)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZMMIDQTUEFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513178 | |

| Record name | 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine | |

CAS RN |

35636-10-3 | |

| Record name | 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.